Technical Guide: Polyether Ionophore Antibiotics from Streptomyces sp. No. 5057
Technical Guide: Polyether Ionophore Antibiotics from Streptomyces sp. No. 5057
Technical Guide: Polyether Ionophore Antibiotics from Streptomyces sp.[1][2][3] No. 5057
Executive Summary
This technical guide provides an in-depth analysis of Ferensimycins A and B , the primary polyether ionophore antibiotics produced by ** Streptomyces sp. No. 5057**.[1][2][3][4][5][6] First isolated and characterized in the early 1980s, these compounds represent a distinct subclass of ionophores structurally related to lysocellin .
Ferensimycins exhibit potent activity against Gram-positive bacteria and significant anticoccidial efficacy in poultry.[3] Their mechanism of action involves the disruption of cation gradients across cellular membranes, a hallmark of polyether antibiotics. This guide details the taxonomy of the producing strain, the physicochemical properties of the metabolites, rigorous isolation protocols, and their biological profiles, serving as a reference for drug discovery and veterinary pharmaceutical research.
Taxonomy and Biosynthetic Origin
The Producing Strain: Streptomyces sp.[1][2][7][8][9] No. 5057
The producing organism, Streptomyces sp.[1][2][3][4][5][6][7][8][9] No. 5057, is an actinomycete isolated from soil samples.[8] Taxonomically, it bears a strong morphological and physiological resemblance to Streptomyces myxogenes .
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Morphology: Forms aerial mycelium with spore chains.
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Physiology: Aerobic, Gram-positive, mesophilic.
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Biosynthetic Capability: The strain utilizes the polyketide synthase (PKS) pathway to assemble the carbon backbone of Ferensimycins, incorporating propionate and acetate units, followed by oxidative cyclization to form the characteristic tetrahydrofuran and tetrahydropyran rings.
Structural Classification
Ferensimycins A and B are classified as monocarboxylic polyether ionophores . They are structural congeners of lysocellin, differing primarily in the alkyl substitution patterns on the polyether backbone.
| Compound | Molecular Formula (Sodium Salt) | Molecular Weight | CAS Number |
| Ferensimycin A | C₃₄H₅₉O₁₀Na | ~650 Da | 83852-59-9 |
| Ferensimycin B | C₃₅H₆₁O₁₀Na | ~664 Da | 83852-60-2 |
Mechanism of Action
The Ferensimycins function as mobile carrier ionophores . They possess a hydrophilic interior that binds metal cations (preferentially monovalent ions like Na⁺ and K⁺) and a lipophilic exterior that allows the complex to traverse the lipid bilayer of the cell membrane.[1][2]
Ion Transport Cycle
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Binding: The deprotonated carboxyl group of the antibiotic binds a cation at the membrane interface.
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Translocation: The neutral lipophilic complex diffuses across the membrane.
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Release: The cation is released into the cytoplasm in exchange for a proton (H⁺) or due to concentration gradients.
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Disruption: This uncontrolled influx of cations and efflux of protons dissipates the transmembrane electrochemical gradient (
and pH), uncoupling oxidative phosphorylation and leading to cell death.
Figure 1: Mechanism of cation transport by polyether ionophores across the bacterial cell membrane.
Technical Protocol: Production and Isolation
This section outlines a standardized workflow for the isolation of Ferensimycins from Streptomyces sp. No. 5057 fermentation broth.[1][2][3][9] This protocol prioritizes yield and purity suitable for structural elucidation and biological assays.
Fermentation[2][3][11][12]
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Inoculum Preparation: Cultivate strain No. 5057 on Bennett’s agar slants for 7 days at 28°C. Inoculate seed medium (glucose, starch, soybean meal) and incubate for 48 hours.
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Production Culture: Transfer seed culture (5%) to fermentation tanks containing production medium (glycerol, soybean meal, inorganic salts).
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Conditions: Aerobic submerged fermentation at 27–30°C for 90–120 hours with agitation (200 rpm).
Extraction and Purification Workflow
The isolation relies on the lipophilic nature of the antibiotics. The sodium salt form is often isolated due to stability.
Step-by-Step Protocol:
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Separation: Filter the fermentation broth to separate the mycelial cake from the filtrate. (Note: Polyethers may reside in both, but often partition into the mycelium or supernatant depending on pH).
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Solvent Extraction: Extract the filtrate with an equal volume of Ethyl Acetate or Butyl Acetate . Extract the mycelium with Acetone or Methanol , concentrate, and partition into Ethyl Acetate.
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Concentration: Combine organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield an oily residue.
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Primary Purification (Silica Gel): Load the residue onto a silica gel column. Elute with a gradient of Chloroform-Methanol (starting 100:0 to 95:5).
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Secondary Purification: Fractions containing active compounds (monitored by TLC or bioassay against B. subtilis) are pooled.
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Crystallization: Dissolve the active fraction in a minimal volume of n-hexane/acetone mixture and allow to stand at 4°C to induce crystallization of the sodium salts.
Figure 2: Isolation workflow for Ferensimycins from fermentation broth.[5]
Physicochemical Properties
The following data validates the identity of the isolated compounds.
| Property | Ferensimycin A (Na salt) | Ferensimycin B (Na salt) |
| Appearance | Colorless prisms/crystals | Colorless prisms/crystals |
| Melting Point | 133 – 135°C | 143 – 145°C |
| Solubility | Soluble in MeOH, Acetone, CHCl₃, Ethyl Acetate; Insoluble in Water | Soluble in MeOH, Acetone, CHCl₃; Insoluble in Water |
| UV Absorption | End absorption only (no conjugated chromophore) | End absorption only |
| Color Reaction | Positive: Vanillin-H₂SO₄ (Pink/Red) | Positive: Vanillin-H₂SO₄ |
Biological Profile
Antimicrobial Spectrum
Ferensimycins exhibit a narrow but potent spectrum, characteristic of ionophores. They are highly active against Gram-positive bacteria but generally inactive against Gram-negative bacteria due to the outer membrane barrier which excludes hydrophobic molecules.
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Susceptible Organisms: Staphylococcus aureus, Bacillus subtilis, Micrococcus luteus.
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Resistant Organisms: Escherichia coli, Pseudomonas aeruginosa, Candida albicans (fungi).
Anticoccidial Activity
Like monensin and salinomycin, Ferensimycins are effective against Eimeria species, the causative agents of coccidiosis in poultry.[3]
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Efficacy: Effective in reducing mortality and lesion scores in chickens infected with Eimeria tenella.
Toxicity
Acute toxicity was evaluated in mice (Intraperitoneal injection).[2]
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Note: The toxicity profile is typical for ionophores, necessitating precise dosing if used therapeutically.
References
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Kusakabe, Y. et al. (1982). "Ferensimycins A and B. Two polyether antibiotics.[1][2][3][4] Taxonomy, fermentation, isolation, characterization and structural studies." The Journal of Antibiotics, 35(11), 1520-1530.
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Westley, J.W. et al. (1986).[9] "Isolation and characterization of three novel polyether antibiotics... from Streptomyces sp.[2][9] X-14873."[2][9][10][11] The Journal of Antibiotics, 39(12), 1704-1711.[9]
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Kevin, D.A. et al. (2009). "Polyether Ionophores: Broad Spectrum Activity and Potential for Drug Repurposing."[1] Expert Opinion on Drug Discovery.
-
Hamill, R.L. & Crandall, L.W. (1978). "Polyether Antibiotics."[1][2][3][4][6][9] Antibiotics: Isolation, Separation and Purification, Vol 17.
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- 4. benchchem.com [benchchem.com]
- 5. mdpi-res.com [mdpi-res.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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- 8. sutir.sut.ac.th:8080 [sutir.sut.ac.th:8080]
- 9. Isolation and characterization of three novel polyether antibiotics and three novel actinomycins as cometabolites of the same Streptomyces sp. X-14873, ATCC 31679 - PubMed [pubmed.ncbi.nlm.nih.gov]
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